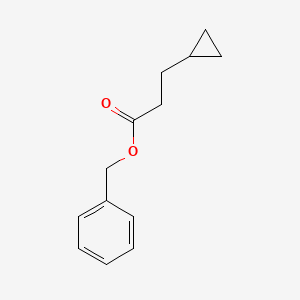
Benzyl 3-cyclopropylpropanoate
Cat. No. B8661863
M. Wt: 204.26 g/mol
InChI Key: MBGARSKQBRYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08609669B2
Procedure details


N-Methyl-N-nitrosourea (6.4 g, 31 mmol) was added to an ice-cooled mixture of 10% aqueous NaOH (250 g, 625 mmol) and Et2O (300 mL), and the mixture was stirred vigorously with ice cooling for 10 minutes. The ether layer was decanted into a dry, 1 L Erlenmeyer flask, and stirred with ice cooling as a solution of the product from Example 114A (3.00 g, 15.8 mmol) in ether (60 mL) was added. The yellow solution was stirred with ice cooling as Pd(OAc)2 (30 mg, 0.134 mmol) was added. After 1 hour, acetic acid (0.5 mL) was added to consume any excess diazomethane, and the reaction mixture was concentrated under vacuum to a gray oil. The residue was dissolved in EtOAc (50 mL) and washed with saturated NaHCO3(aq) (25 mL). The organic phase was concentrated under vacuum and the residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc 100:0-90:10) to provide the title compound. 1H NMR (300 MHz, CD3OD) δ ppm −0.02-0.06 (m, 2H) 0.40 (ddd, J=8.1, 5.8, 4.1 Hz, 2H) 0.62-0.78 (m, 1H) 1.51 (q, J=7.1 Hz, 2H) 2.45 (t, J=7.3 Hz, 2H) 5.11 (s, 2H) 7.24-7.40 (m, 5H).

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1]N(N=O)C(N)=O.[OH-].[Na+].[C:10]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[CH2:11][CH2:12][CH:13]=[CH2:14].C(O)(=O)C>CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:13]1([CH2:12][CH2:11][C:10]([O:16][CH2:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:15])[CH2:1][CH2:14]1 |f:1.2,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)N)N=O
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred vigorously with ice cooling for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was decanted into a dry, 1 L Erlenmeyer flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to consume any excess diazomethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under vacuum to a gray oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOAc (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3(aq) (25 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc 100:0-90:10)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
